3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide
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Overview
Description
3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This reactivity may play a role in the compound’s interaction with its targets.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways might be affected .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could have a broad impact at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide typically involves a multi-step process:
Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable thioamide with an α-halo carbonyl compound under basic conditions to form the thiazolidine ring.
Introduction of Benzoyl Group: The benzoyl group is introduced via acylation using benzoyl chloride in the presence of a base such as pyridine.
Attachment of Dichlorophenyl Group: The dichlorophenyl group is incorporated through a nucleophilic substitution reaction using 3,4-dichloroaniline.
Oxidation to 1,1-Dioxide: The final step involves the oxidation of the thiazolidine ring to the 1,1-dioxide form using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups, impacting the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, research is focused on its potential as a therapeutic agent. Studies have investigated its efficacy in treating conditions such as bacterial infections, cancer, and inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
3-benzoylthiazolidine-2,4-dione: Similar structure but different biological activity.
Uniqueness
3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide is unique due to the presence of both benzoyl and dichlorophenyl groups, which enhance its biological activity and specificity. Its 1,1-dioxide form also contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-benzoyl-N-(3,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S/c18-13-7-6-12(8-14(13)19)20-16(22)15-9-26(24,25)10-21(15)17(23)11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLIDEVJXZSUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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